3-Methyldecane-2,4-dione
Description
Contextual Significance within Beta-Diketone Research
The significance of β-diketones in chemical research is vast and multifaceted. They serve as essential building blocks for the synthesis of a wide array of heterocyclic compounds, such as pyrazoles and isoxazoles, which are often found in medicinally active molecules. ijpras.com Furthermore, their ability to act as bidentate ligands, bonding to a metal ion through both oxygen atoms after deprotonation of the enolic hydroxyl group, makes them indispensable in coordination and organometallic chemistry. scholarsresearchlibrary.comresearchgate.net The resulting metal β-diketonate complexes have found applications as NMR shift reagents, catalysts, and precursors for chemical vapor deposition (CVD). scholarsresearchlibrary.comresearchgate.net
The specific structure of 3-Methyldecane-2,4-dione, with its long alkyl chain, suggests it would have distinct physical properties compared to shorter-chain analogues like 3-methylpentane-2,4-dione. The decyl group would increase its lipophilicity, affecting its solubility and potential applications in nonpolar environments. While detailed experimental data for this compound is limited, the properties of related, more commonly studied compounds provide a valuable reference point.
Table 1: Physical Properties of Selected 3-Alkyl-2,4-diones This table presents data for known analogs to provide context for the expected properties of this compound.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |
| 3-Methylpentane-2,4-dione | C₆H₁₀O₂ | 114.14 | 172-174 | 0.981 (at 25 °C) | 1.442 |
| 3-Methylhexane-2,4-dione | C₇H₁₂O₂ | 128.17 | Not available | Not available | Not available |
Data sourced from references chemicalbook.comsigmaaldrich.comchemicalbook.comnih.gov.
Research into β-diketones continues to evolve, with recent efforts focusing on developing novel synthetic pathways and exploring their use as scaffolds for new drug substances and functional materials. mdpi.comresearchgate.netnih.gov The inherent reactivity of the dicarbonyl moiety allows for a wide range of chemical transformations, securing the place of these compounds as cornerstones of synthetic chemistry. nih.gov
Historical Perspectives in Synthetic Organic Chemistry
The synthesis of β-diketones is a classic topic in organic chemistry, with several foundational methods having been established over the past century. The most prominent of these is the Claisen condensation, a carbon-carbon bond-forming reaction between two esters or, more relevantly here, an ester and a ketone. ijpras.comnih.gov For a compound like this compound, this could theoretically involve the condensation of ethyl acetate (B1210297) with 3-methyl-2-decanone, or the acylation of the enolate of 2-decanone (B165314) with an acetylating agent.
A historically significant and widely practiced method for preparing α-substituted β-diketones involves the direct alkylation of a non-substituted β-diketone. orgsyn.org For instance, the synthesis of 3-methylpentane-2,4-dione is readily achieved by treating pentane-2,4-dione (acetylacetone) with a methylating agent like methyl iodide in the presence of a base such as potassium carbonate. orgsyn.org This general strategy provides a clear and established pathway for synthesizing α-alkyl-β-diketones.
Table 2: General Synthetic Pathway for α-Alkylation of a β-Diketone
| Step | Reactants | Reagents/Conditions | Product |
| 1 | Decane-2,4-dione + Methyl Iodide | K₂CO₃, Acetone, Reflux | This compound |
This table illustrates a plausible synthetic route based on the well-established procedure for synthesizing 3-methylpentane-2,4-dione. orgsyn.org
More recent synthetic developments have focused on improving efficiency and practicality. A notable example is the synthesis of 3-methylnonane-2,4-dione (B147431), a close structural relative of the target compound. This was achieved through an aldol (B89426) condensation of n-hexanal and methyl ethyl ketone, followed by an oxidation step, demonstrating an alternative and high-yielding modern approach. nih.gov Such innovations reflect the ongoing efforts to refine and expand the synthetic chemist's toolkit for accessing these valuable compounds.
Structure
3D Structure
Properties
CAS No. |
14848-98-7 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
3-methyldecane-2,4-dione |
InChI |
InChI=1S/C11H20O2/c1-4-5-6-7-8-11(13)9(2)10(3)12/h9H,4-8H2,1-3H3 |
InChI Key |
FOLFVBLBSPDQRN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)C(C)C(=O)C |
Origin of Product |
United States |
Synthetic Methodologies for 3 Methyldecane 2,4 Dione and Its Analogues
Classical Approaches to Beta-Diketone Synthesis
Traditional methods for constructing the β-diketone framework remain fundamental in organic synthesis. These approaches primarily include the alkylation of pre-existing β-diketones and condensation reactions of carbonyl compounds.
Alkylation Reactions of 1,3-Diketones
A common and direct method for the synthesis of substituted β-diketones is the alkylation of a 1,3-dicarbonyl compound. youtube.com This reaction involves the deprotonation of the acidic α-carbon followed by nucleophilic attack on an alkyl halide.
The synthesis of 3-methylpentane-2,4-dione, an analogue of 3-methyldecane-2,4-dione, exemplifies this approach. The reaction of pentane-2,4-dione with methyl iodide in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone, yields the desired methylated product. orgsyn.org The acidic nature of the α-protons in pentane-2,4-dione allows for their removal by the base, generating a nucleophilic enolate that readily reacts with the electrophilic methyl iodide. pearson.comstackexchange.com
A typical procedure involves refluxing a mixture of pentane-2,4-dione, methyl iodide, and anhydrous potassium carbonate in acetone. orgsyn.org After an appropriate reaction time, the inorganic salts are filtered off, and the product is isolated from the filtrate by distillation.
Table 1: Alkylation of Pentane-2,4-dione with Methyl Iodide
| Reactants | Base | Solvent | Product | Yield |
| Pentane-2,4-dione, Methyl Iodide | Potassium Carbonate | Acetone | 3-Methylpentane-2,4-dione | 75-77% orgsyn.org |
Note: The yield is based on a specific reported procedure and may vary depending on reaction conditions.
A significant challenge in the alkylation of 1,3-diketones is controlling the extent of alkylation. The initial monoalkylation product still possesses an acidic proton and can undergo a second alkylation, leading to a mixture of mono- and dialkylated products. orgsyn.org
Several factors influence the selectivity between mono- and dialkylation:
Reaction Time: Shorter reaction times generally favor the formation of the monoalkylated product. For instance, in the methylation of pentane-2,4-dione, reducing the reflux period from 20 hours to 4.5 hours significantly decreases the amount of the dialkylation product, 3,3-dimethylpentane-2,4-dione, from 20-25% to 5-10%. orgsyn.org
Stoichiometry of Reactants: Using a molar excess of the diketone relative to the alkylating agent can also favor monoalkylation.
Nature of the Base and Solvent: The choice of base and solvent system can impact the reactivity of the enolate and thus the product distribution. youtube.com
Strategies to improve the yield of the desired C-alkylated product over the O-alkylated byproduct have also been explored. One such method involves the Finkelstein reaction to convert less reactive chloroalkanes to more reactive iodoalkanes in situ, using ketones like methyl isobutyl ketone (MIBK) as the solvent. researchgate.net For products that are not sensitive to water, isolation via the formation of a copper complex can be an effective purification method to separate the C-alkylated product from the O-alkylated one. researchgate.net
Aldol (B89426) Condensation Routes to Beta-Diketones
An alternative and powerful strategy for synthesizing β-diketones involves the aldol condensation of aldehydes and ketones to form a β-hydroxy ketone, followed by oxidation. wikipedia.orgsigmaaldrich.com This two-step sequence allows for the construction of the carbon skeleton and subsequent installation of the second ketone functionality.
The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. sigmaaldrich.com In the context of synthesizing a precursor to this compound, a crossed aldol condensation between heptanal (B48729) and 2-butanone (B6335102) would be a plausible approach. In a crossed aldol reaction, one carbonyl compound, which can be deprotonated to form an enolate, acts as the nucleophile, while the other acts as the electrophile. wikipedia.orgiitk.ac.in To favor the desired crossed product, the reaction conditions can be controlled, for instance, by choosing a ketone as the enolate source to react with a more reactive aldehyde. wikipedia.org
For example, a practical synthesis of 3-methylnonane-2,4-dione (B147431), a close analogue, was achieved through the aldol condensation of n-hexanal and methyl ethyl ketone. nih.gov This reaction forms the corresponding β-hydroxy ketone intermediate.
The β-hydroxy ketone intermediate obtained from the aldol condensation can then be oxidized to the corresponding β-diketone. nih.govorganic-chemistry.org While various oxidizing agents can be employed, some have shown superior efficacy and selectivity for this transformation.
A systematic study on the oxidation of β-hydroxyketones to β-diketones found that o-iodoxybenzoic acid (IBX) is a highly efficient and operationally simple oxidant, often providing nearly quantitative yields. nih.govacs.org This method is suitable for a wide range of substrates, including both acyclic and cyclic β-hydroxyketones, and is effective for both syn- and anti-diastereomers. nih.gov The workup is simplified by the heterogeneous nature of the oxidant, which can be removed by filtration. nih.gov Other oxidizing agents like those used in the Swern oxidation or the Dess-Martin periodinane have been reported to give lower yields in some cases. nih.govacs.org
Table 2: Oxidation of β-Hydroxyketones to β-Diketones
| Oxidizing Agent | Catalyst | Substrate Type | Key Advantages |
| o-Iodoxybenzoic acid (IBX) | None | Broad range of β-hydroxyketones | High efficiency, simple workup, superior to other common oxidants. nih.govacs.org |
| Sodium Hypochlorite | 4-Benzoyloxy-2,2,6,6-tetramethylpiperidine-N-oxide | β-Hydroxyketones | Practical and effective for specific syntheses. nih.gov |
Acylation Reactions for Beta-Diketone Formation
The classical and most prevalent method for synthesizing β-diketones is through acylation reactions. nih.gov This typically involves the C-acylation of a ketone enolate with an acylating agent. A ketone possessing an α-hydrogen can be acylated by esters, acid anhydrides, or acid chlorides to yield a β-diketone. organicreactions.org This process fundamentally involves the substitution of an α-hydrogen atom of the ketone with an acyl group, resulting in a carbon-carbon bond formation. organicreactions.org
The Claisen condensation, a well-established method, utilizes the reaction between a ketone and an ester in the presence of a base. nih.gov For instance, the reaction of a ketone with an ester using a basic reagent like sodium ethoxide facilitates the formation of the β-diketone. organicreactions.org Alternatively, acid anhydrides can be used as acylating agents in the presence of an acidic catalyst such as boron trifluoride. organicreactions.orgresearchgate.net
A notable variation involves the use of 1-acylbenzotriazoles as acylating agents. The reaction of 1-acylbenzotriazoles with acetoacetic esters in the presence of sodium hydride, followed by regioselective deacetylation, provides a pathway to β-keto esters and β-diketones. nih.gov Similarly, this method can be applied to the C-acylation/deacetylation of acetylacetone (B45752) and benzoylacetone (B1666692) to afford the corresponding β-diketones. nih.gov
| Acylation Method | Reactants | Reagents/Catalysts | Product Type |
| Claisen Condensation | Ketone + Ester | Basic reagent (e.g., Sodium Ethoxide) | β-Diketone |
| Acid Anhydride Acylation | Ketone + Acid Anhydride | Acidic reagent (e.g., Boron Trifluoride) | β-Diketone |
| 1-Acylbenzotriazole Method | Acetoacetic Ester/Acetonyl Ketone + 1-Acylbenzotriazole | Sodium Hydride | β-Keto Ester/β-Diketone |
Modern and Advanced Synthetic Strategies
Recent advancements in synthetic organic chemistry have introduced more sophisticated and efficient methods for the preparation of β-diketones, including transition metal-catalyzed reactions, asymmetric syntheses, and environmentally benign approaches.
Transition metal catalysis has emerged as a powerful tool for the formation of carbon-carbon bonds, offering novel pathways to β-diketones. nih.gov
A novel iron-catalyzed deoxygenative diborylation of ketones has been developed to produce internal gem-diboronates. sioc-journal.cnresearchgate.net This method utilizes commercially available iron(II) bromide as a catalyst and has shown to be effective for a variety of aliphatic ketones, even those with significant steric hindrance. sioc-journal.cn The resulting gem-diboronates are versatile intermediates that can be further functionalized. sioc-journal.cn For example, the diacylation of 1,1-diborylalkanes using two different acyl sources, proceeding through an enolate boron species, offers an efficient route to asymmetric 1,3-diketones. researchgate.net
Palladium catalysts have been extensively used in a variety of transformations to synthesize β-diketones. One notable approach is the direct β-arylation of ketones using diaryliodonium salts as both the oxidant and the aryl source. nih.gov This tandem redox catalysis combines ketone dehydrogenation and conjugate addition, avoiding the need for stoichiometric heavy metals. nih.gov The reaction is tolerant of air and moisture, making it a user-friendly protocol. nih.gov
Another palladium-catalyzed method involves the α-carbonylative arylation for the preparation of chiral spirocyclic β,β'-diketones. nih.gov This process demonstrates high yields and enantioselectivities, showcasing the versatility of palladium catalysis in constructing complex dione (B5365651) structures. nih.gov Furthermore, palladium-catalyzed redox cascade reactions provide a step-economical and redox-neutral approach for the direct β-functionalization of ketones. uchicago.eduuchicago.edu
| Catalyst | Reaction Type | Key Features | Reference |
| Iron | Deoxygenative Diborylation | Access to internal gem-diboronates, tolerant to steric hindrance | sioc-journal.cnresearchgate.netsioc-journal.cn |
| Palladium | Direct β-Arylation | Uses diaryliodonium salts, avoids stoichiometric heavy metals, air and moisture tolerant | nih.gov |
| Palladium | α-Carbonylative Arylation | Synthesis of chiral spirocyclic β,β'-diketones, high yields and enantioselectivity | nih.gov |
| Palladium | Redox Cascade | Step-economical, redox-neutral β-functionalization of ketones | uchicago.eduuchicago.edu |
The synthesis of chiral β-diketones, particularly those with a substituent at the 3-position like this compound, is of significant interest. Asymmetric synthesis aims to produce enantiomerically pure or enriched compounds, which is crucial for applications in pharmaceuticals and materials science. mdpi.comd-nb.info
While specific literature on the asymmetric synthesis of this compound is not abundant, general strategies for the asymmetric synthesis of chiral 3-substituted β-dicarbonyl compounds can be applied. These methods often involve the use of chiral catalysts or auxiliaries to control the stereochemistry of the reaction. For example, chiral N-heterocyclic carbenes have been successfully used in cascade asymmetric desymmetrization reactions to create chiral 1,3-indandione (B147059) derivatives with high enantioselectivities. researchgate.net The development of catalytic asymmetric methods for the synthesis of chiral δ-lactones also provides insights into creating multiple contiguous stereocenters, a challenge relevant to substituted diones. nih.gov
A practical synthesis of the related compound, 3-methylnonane-2,4-dione, was achieved through an aldol condensation followed by oxidation, with purification via copper complexes, suggesting a potential route that could be adapted for an asymmetric approach. nih.gov
The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are increasingly being applied to the synthesis of β-diketones. ijnc.irmoderndynamics.in These approaches aim to improve efficiency, reduce waste, and utilize more environmentally friendly reagents and conditions. ijnc.ir
One such approach is the use of ultrasound irradiation in the synthesis of β-diketones and their metal complexes. derpharmachemica.com This method is considered an efficient and eco-friendly strategy. derpharmachemica.com For example, the synthesis of 1-(5-chloro,2-hydroxyphenyl)-3-(4-ethoxyphenyl)propane-1,3-dione was successfully carried out using ultrasound. derpharmachemica.com
Solvent-free synthesis methods and the use of renewable resources and biodegradable catalysts are also key aspects of green chemistry. mdpi.comnih.gov For instance, the use of lemon juice, a natural and biodegradable catalyst, has been explored for organic synthesis under concentrated solar radiation, highlighting the potential for renewable energy sources in chemical reactions. nih.gov The twelve principles of green chemistry, including waste prevention, atom economy, and the use of safer solvents and catalysts, provide a framework for developing more sustainable synthetic routes for compounds like this compound. royalsocietypublishing.org
Reaction Mechanisms and Reactivity of 3 Methyldecane 2,4 Dione
Tautomerism and Enolization Equilibria
Like other β-diketones, 3-methyldecane-2,4-dione exists as a mixture of tautomers: the diketo form and two possible enol forms. This equilibrium is dynamic and influenced by various factors.
Spectroscopic Investigations of Tautomeric Forms
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for studying keto-enol tautomerism. Although specific spectra for this compound are not widely published, data from its close analogue, 3-methyl-2,4-pentanedione (B1204033), illustrates the key features.
In ¹H NMR spectroscopy , the keto and enol forms give distinct signals. The α-proton of the keto form typically appears as a quartet, coupled to the methyl protons. The enolic proton gives a characteristic signal, often broad, in the downfield region (typically δ 15-17 ppm) due to strong intramolecular hydrogen bonding. The vinyl proton of the enol form also has a characteristic chemical shift.
¹³C NMR spectroscopy also provides clear evidence for both tautomers. The keto form shows two distinct carbonyl carbon signals, while the enol form exhibits signals for the enolic carbons (C=C) and the remaining carbonyl group.
Infrared (IR) spectroscopy reveals characteristic absorption bands for each tautomer. The keto form displays two strong C=O stretching bands around 1700-1730 cm⁻¹. The enol form shows a broad O-H stretching band (around 2500-3200 cm⁻¹) due to the intramolecular hydrogen bond, a C=C stretching band (around 1640 cm⁻¹), and a conjugated C=O stretching band at a lower frequency (around 1600-1620 cm⁻¹) compared to the keto form.
Nucleophilic and Electrophilic Reactivity at Carbonyl Centers
The carbonyl groups in this compound are susceptible to attack by both nucleophiles and electrophiles, leading to a variety of transformations.
Reductions of Carbonyl Groups
The reduction of the carbonyl groups in β-diketones can lead to different products depending on the reducing agent and reaction conditions. Common reducing agents include metal hydrides like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).
The reduction of α-substituted β-diketones can be complex. The use of a strong, non-selective reducing agent like LiAlH₄ would likely reduce both carbonyl groups to hydroxyl groups, yielding 3-methyldecane-2,4-diol.
Selective reduction of one carbonyl group is more challenging but can sometimes be achieved with milder or sterically hindered reducing agents. The regioselectivity would be influenced by the different steric environments of the two carbonyl groups in this compound (one flanked by a methyl group and the other by a hexyl group).
Condensation Reactions Involving this compound or Analogues
The carbonyl groups of this compound can act as electrophiles in condensation reactions. A notable example for a similar compound is the practical synthesis of 3-methylnonane-2,4-dione (B147431), which proceeds via an aldol (B89426) condensation of n-hexanal and methyl ethyl ketone, followed by oxidation. organic-chemistry.org This suggests that this compound could potentially be synthesized through a similar Claisen-type condensation between an ester (e.g., ethyl acetate) and a ketone (e.g., 2-nonanone) in the presence of a suitable base, followed by methylation at the α-position.
Condensation reactions where this compound acts as the carbonyl electrophile are also plausible, reacting with various nucleophiles.
Reactivity at the Alpha-Carbon
The α-carbon of this compound, situated between two carbonyl groups, is highly activated. The single hydrogen atom at this position is acidic and can be readily removed by a base to form a resonance-stabilized enolate. This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.
Further Alkylations and Functionalizations
The enolate of this compound can be further alkylated at the C3 position. The introduction of a second alkyl group can be achieved by treating the mono-alkylated β-diketone with a base to generate the corresponding enolate, followed by reaction with an alkyl halide. The success of this C-selective alkylation often depends on the choice of reaction conditions to minimize competing O-alkylation. For instance, the use of softer alkylating agents and non-polar solvents tends to favor C-alkylation.
It is noteworthy that the reaction conditions can influence the degree of alkylation. For example, in the methylation of pentane-2,4-dione, a related β-diketone, the duration of the reaction can affect the ratio of mono- to di-alkylated products. A shorter reaction time may favor the mono-alkylated product, while a longer period can lead to a higher proportion of the di-alkylated species. This principle is applicable to the alkylation of this compound, where careful control of stoichiometry and reaction time would be crucial for selective functionalization.
A variety of functional groups can be introduced at the C3 position through reactions with appropriate electrophiles. This allows for the synthesis of a diverse range of derivatives with tailored properties.
| Reactant | Reagent | Product | Reaction Type |
| This compound | Base, Alkyl Halide | 3-Methyl-3-alkyldecane-2,4-dione | C-Alkylation |
Halogenation Reactions
The halogenation of β-diketones like this compound can occur at the α-position (C3). The reaction proceeds through an enol or enolate intermediate. Under acidic conditions, the reaction typically yields the monohalogenated product at the more substituted α-carbon. The mechanism involves the acid-catalyzed formation of the enol, which then acts as a nucleophile and attacks the halogen.
In contrast, under basic conditions, halogenation occurs at the less substituted α-carbon. The reaction proceeds via an enolate intermediate, and polyhalogenation can be a competing process. The choice of halogenating agent, such as N-halosuccinimides (NCS, NBS, NIS), allows for controlled halogenation under milder conditions. For instance, regioselective halogenation at the γ-position of β-diketones has been achieved by using their BF2 complexes with N-halosuccinimide. acs.org
| Reactant | Reagent | Product | Reaction Condition |
| This compound | Br₂, Acetic Acid | 3-Bromo-3-methyldecane-2,4-dione | Acid-catalyzed |
| This compound | NaOBr | 3-Bromo-3-methyldecane-2,4-dione | Base-mediated |
Cycloaddition and Rearrangement Reactions
The enol form of this compound can participate in various cycloaddition and rearrangement reactions, expanding its synthetic utility.
Hetero-Diels-Alder Reactivity of Dione-Containing Systems
While specific studies on this compound are not prevalent, the dione (B5365651) moiety can act as a dienophile or be part of a diene system in Hetero-Diels-Alder reactions. These [4+2] cycloadditions are powerful tools for the construction of heterocyclic rings. The reactivity and selectivity of such reactions are influenced by the electronic nature of the substituents on both the diene and the dienophile. For example, dione-containing systems have been shown to react with various dienes and dienophiles to form complex heterocyclic structures. The enol form of this compound can potentially act as a diene, reacting with a suitable dienophile to yield a six-membered heterocyclic ring.
Pericyclic Reactions
Pericyclic reactions, which proceed through a cyclic transition state, are another important class of reactions for β-diketones. The enol tautomer of this compound can undergo electrocyclic reactions and sigmatropic rearrangements.
Electrocyclic Reactions: These reactions involve the formation of a σ-bond between the termini of a conjugated system, leading to a cyclic product. The enol form of a β-diketone can, in principle, undergo electrocyclization, although such reactions are more common in extended conjugated systems.
Sigmatropic Rearrangements: These intramolecular rearrangements involve the migration of a σ-bond across a π-system. The Claisen rearrangement, a wikipedia.orgwikipedia.org-sigmatropic rearrangement, is a well-known example that can occur with allyl enol ethers of β-diketones. For instance, the Carroll rearrangement, a variation of the Claisen rearrangement, involves the transformation of a β-keto allyl ester into a γ,δ-allylketone. wikipedia.org This suggests that suitable derivatives of this compound could undergo similar synthetically useful rearrangements.
Oxidation and Degradation Pathways
Aerobic Oxidation Studies (e.g., Peroxynitrite-Promoted)
Studies on the aerobic oxidation of β-diketones provide insight into their degradation pathways. A notable example is the peroxynitrite-promoted aerobic oxidation of 3-methyl-2,4-pentanedione, a close structural analog of this compound. This reaction, conducted in a phosphate (B84403) buffer at pH 7.2, leads to the formation of biacetyl and acetate (B1210297). The reaction is believed to proceed through a dioxetane intermediate, the decomposition of which can be chemiluminescent.
The mechanism is proposed to be a radical chain reaction initiated by the one-electron oxidation of the enol form of the β-diketone by peroxynitrite. This generates a carbon-centered radical that then participates in an autoxidation chain reaction. Such oxidation pathways are significant as they can contribute to understanding the degradation of β-diketones in biological and environmental systems.
| Reactant | Oxidant | Products | Key Intermediate |
| 3-Methyl-2,4-pentanedione | Peroxynitrite / O₂ | Biacetyl, Acetate | Dioxetane |
Atmospheric Oxidation Mechanisms
The primary daytime loss process for ketones released into the atmosphere is typically oxidation initiated by hydroxyl (OH) radicals. copernicus.org This process has a direct impact on the formation of atmospheric ozone and secondary organic aerosols. copernicus.org The atmospheric oxidation of ketones is a complex process that is often detailed in benchmark chemical mechanisms like the Master Chemical Mechanism (MCM). copernicus.orgcopernicus.org
The general mechanism for the OH-radical-initiated oxidation of ketones involves the initial attack of the OH radical, leading to the formation of peroxy radicals (RO₂). copernicus.org In the presence of nitric oxide (NO), these RO₂ radicals predominantly react to form the corresponding alkoxy radicals (RO). copernicus.org For α,β-unsaturated ketones, the subsequent reactions of the RO radical can involve bond scission between the α and β carbons. copernicus.org
For a ketone like this compound, the atmospheric lifetime and the specific oxidation products would depend on the rate of its reaction with OH radicals and the subsequent reaction pathways of the resulting radical intermediates. While detailed experimental data for this compound is scarce, the general principles of ketone oxidation in the atmosphere suggest that OH-initiated reactions are the most critical degradation pathway. copernicus.orgcopernicus.org
Theoretical and Computational Elucidation of Reaction Mechanisms
Density Functional Theory (DFT) Studies on Reaction Pathways
Density Functional Theory (DFT) is a powerful computational tool used to investigate the structure, properties, and reactivity of molecules, including β-diketones. mdpi.comnih.govnih.gov DFT calculations are instrumental in studying reaction mechanisms, stereoselectivities, and the tautomeric equilibria that are characteristic of β-diketones. mdpi.comnih.govrsc.org
A key application of DFT in the study of β-diketones is the analysis of the keto-enol tautomerism. mdpi.com DFT can be used to calculate the relative energies of the different tautomers and rotamers, providing insight into which form is more stable under various conditions (in vacuo or in solution). mdpi.com This is crucial as the diketo and enol forms can have vastly different reactivities. mdpi.com
DFT is also employed to elucidate the pathways of chemical reactions. For instance, in cycloaddition reactions, DFT can be used to model the transition states, intermediates, and products, allowing researchers to determine the most favorable reaction mechanism and predict the stereoselectivity of the outcome. rsc.org By calculating the activation energies for different pathways, the rate-determining and stereoselectivity-determining steps can be identified. rsc.org Furthermore, DFT calculations can provide thermodynamic descriptors such as bond dissociation energy (BDE), ionization potential (IP), and electron affinity (EA), which are essential for understanding chemical reactivity. nih.govresearchgate.net
While specific DFT studies on the reaction pathways of this compound are not widely available, the established applications of DFT for other β-diketones demonstrate its utility in predicting and understanding its chemical behavior. nih.govresearchgate.net
Table 1: Application of DFT in Studying Reaction Mechanisms of Ketones and Related Compounds
| Reaction Type | System Studied | Key Findings from DFT | Reference |
|---|---|---|---|
| [2+2] Cycloaddition | Arylalkylketenes and benzaldehydes | Identified the favorable three-step mechanism and determined the rate- and stereoselectivity-determining step. | rsc.org |
| Keto-enol Tautomerism | Linear and cyclic β-diketones | Calculated frequencies for different rotamers and investigated structural implications on biological effects. | mdpi.com |
| Metal Complexation | 3-[(3-chlorophenyl)-hydrazono]-pentane-2,4-dione complexes | Determined bond lengths, bond angles, and the lowest energy model structure of the complexes. | researchgate.net |
| [3+2] Cycloaddition | Diazopropane and chalcone (B49325) derivatives | Confirmed that pyrazole (B372694) derivatives are the kinetic adducts and evaluated the polar nature of the reactions. | mdpi.com |
Molecular Electron Density Theory (MEDT) Analysis of Selectivity
Molecular Electron Density Theory (MEDT) offers a modern perspective on chemical reactivity, positing that the capacity for changes in electron density governs molecular reactivity. mdpi.com This theory is particularly useful for analyzing the selectivity (chemo-, regio-, and stereoselectivity) of organic reactions. mdpi.comsemanticscholar.org
MEDT studies involve a rigorous analysis of the changes in electron density along a reaction path. mdpi.com Key concepts within MEDT include the analysis of Global Electron Density Transfer (GEDT) at the transition state, which helps to define the polar character of a reaction. semanticscholar.orgnih.govresearchgate.net Highly polar reactions are often associated with low activation energies. nih.govresearchgate.net The analysis of Parr functions, which are derived from DFT, can explain the regioselectivity of certain reactions. nih.govresearchgate.net
For example, in [3+2] cycloaddition reactions, MEDT has been used to explain why certain isomers are formed preferentially. semanticscholar.orgnih.gov The theory can elucidate how the electronic structures of the reactants dictate the reaction pathway and the resulting product distribution under kinetic or thermodynamic control. semanticscholar.orgresearchgate.net
Although no specific MEDT analysis for this compound has been reported, this theoretical framework could be applied to understand the selectivity of its reactions, such as cycloadditions or reactions with nucleophiles and electrophiles. By analyzing the electron density distribution and its changes during a reaction, MEDT could predict the most likely products of its transformations. mdpi.commdpi.comnih.gov
Kinetic Modeling and Rate Constant Calculations for Ketone Reactions
Kinetic modeling and the calculation of rate constants are essential for quantitatively understanding the reactivity of chemical compounds and predicting their behavior under various conditions, such as in the atmosphere or in a chemical reactor. acs.orgresearchgate.net
For atmospheric chemistry, determining the rate constants for the reactions of ketones with OH radicals is fundamental to evaluating their environmental impact and atmospheric lifetime. researchgate.net The relative rate method is a common experimental technique used to measure these rate constants. researchgate.net
Computational chemistry plays a crucial role in developing detailed elementary reaction kinetic models. acs.org By calculating thermodynamic and kinetic parameters from first principles (ab initio) or DFT, potential energy surfaces for reaction mechanisms can be constructed. acs.org This allows for the systematic exploration of reactive pathways and the evaluation of competing parallel reactions. acs.org Rate coefficients for elementary reaction steps can then be computed using theories like the transition state theory. acs.org
Studies on the kinetics of β-diketones have also investigated their reactions with metal ions to form complexes. iosrjournals.org These studies have shown that complex formation often proceeds through the reaction of the metal ion with the enol or enolate form of the β-diketone, with the keto tautomer being relatively inactive. iosrjournals.org The rates of these reactions are influenced by the electronic structure of the β-diketone. iosrjournals.org
Table 2: Rate Constants for the Reaction of OH Radicals with Various Organic Compounds
| Compound | Rate Constant (kOH) at ~298 K (cm³ molecule⁻¹ s⁻¹) | Reference |
|---|---|---|
| 3-Methyl-3-penten-2-one | (2.8 ± 0.4) x 10⁻¹⁰ | copernicus.org |
| 4-Methyl-3-penten-2-one | (3.1 ± 0.4) x 10⁻¹⁰ | copernicus.org |
| C3-C11 Alkanes (general range) | 0.9 to 11 x 10⁻¹² | researchgate.net |
| Pinacolone | Not specified, but reaction with OH is an important removal process. | copernicus.org |
Coordination Chemistry of 3 Methyldecane 2,4 Dione
Electronic Properties of Metal-Diketone Chelates(No studies on the electronic properties of 3-Methyldecane-2,4-dione complexes)
Should research on the coordination chemistry of this compound be published in the future, this topic can be revisited.
Spectroscopic and Advanced Analytical Characterization of 3 Methyldecane 2,4 Dione
Chromatographic Separation Techniques
Chromatographic methods are fundamental in isolating and quantifying 3-Methyldecane-2,4-dione from various samples. Gas and liquid chromatography are the principal techniques employed for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies
Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. It combines the superior separation capabilities of gas chromatography with the sensitive and specific detection provided by mass spectrometry, allowing for reliable identification and quantification.
For the analysis of volatile compounds such as β-diketones from solid or liquid samples, Headspace Solid-Phase Microextraction (HS-SPME) serves as an efficient, solvent-free sample preparation technique. nih.gov The development of an HS-SPME method for this compound would involve several critical optimization steps to ensure maximum extraction efficiency and sensitivity.
The selection of the SPME fiber coating is paramount. Common fibers, such as polydimethylsiloxane/divinylbenzene (PDMS/DVB), carboxen/polydimethylsiloxane (CAR/PDMS), or a triple-phase DVB/CAR/PDMS, are evaluated to determine which has the highest affinity for the target analyte. gcms.cznist.gov The choice depends on the polarity and volatility of this compound.
Further optimization involves a systematic study of several experimental parameters:
Extraction Temperature and Time: The temperature of the sample vial and the duration of the fiber's exposure to the headspace are optimized. Higher temperatures increase the vapor pressure of the analyte, facilitating its transfer to the headspace, but excessive heat can lead to degradation. nist.gov An optimal time must be established to ensure equilibrium is reached between the sample, the headspace, and the fiber. gcms.cz
Sample Volume and Matrix Effects: The amount of sample in the vial affects the headspace volume and, consequently, the concentration of the analyte available for extraction. Dilution of the sample or the addition of salt (salting out) can be employed to modify the sample matrix and improve the release of volatile compounds. nist.gov
Agitation: Stirring or agitation of the sample during extraction helps to accelerate the mass transfer of the analyte from the sample matrix to the headspace. nist.gov
An optimized HS-SPME method allows for the rapid and sensitive pre-concentration of this compound from a sample's headspace, ready for thermal desorption into the GC-MS injector. nih.gov
The successful separation of this compound from other components in a sample by GC-MS depends heavily on the choice of the capillary column and the optimization of the chromatographic conditions.
Column Selection: The choice of the stationary phase is critical. For a moderately polar compound like this compound, a range of columns could be suitable.
Non-polar columns: Columns with a stationary phase like 5% diphenyl / 95% dimethylpolysiloxane (e.g., SE-54, DB-5, HP-5MS) are versatile and widely used. For the closely related analog, 3-methylnonane-2,4-dione (B147431), a Kovats retention index of approximately 1242 has been reported on an SE-54 non-polar column. uq.edu.au
Polar columns: For enhanced separation from non-polar matrix components, a polar column with a polyethylene (B3416737) glycol (e.g., Carbowax, DB-WAX) or a modified polysiloxane stationary phase may be preferable. On polar columns, 3-methylnonane-2,4-dione exhibits significantly higher retention indices, in the range of 1706-1762, demonstrating the strong interaction with the polar stationary phase. uq.edu.au
Optimization of Conditions: To achieve sharp, symmetrical peaks and good resolution, the following GC parameters must be optimized:
Temperature Program: An oven temperature program, starting at a lower temperature and ramping up to a final temperature, is typically used. This allows for the elution of more volatile compounds first, followed by the less volatile ones like this compound, ensuring good peak shape and separation from other analytes.
Injector Temperature: The injector temperature must be high enough to ensure the rapid and complete vaporization of the analyte without causing thermal degradation.
Carrier Gas Flow Rate: The flow rate of the carrier gas (usually helium or hydrogen) is optimized to achieve the best separation efficiency (lowest plate height).
Mass Spectrometer Parameters: In the mass spectrometer, parameters such as the ionization energy (typically 70 eV for electron ionization) and the mass scan range are set to ensure sensitive detection and acquisition of characteristic mass spectra for identification.
The table below shows examples of Kovats Retention Indices for the analogous compound, 3-methylnonane-2,4-dione, on different column types, illustrating the effect of the stationary phase on retention.
| Compound | Column Type | Stationary Phase | Kovats Retention Index |
| 3-methylnonane-2,4-dione | Capillary | SE-54 (Non-polar) | 1242 |
| 3-methylnonane-2,4-dione | Capillary | Polar | 1716 |
This data is for the analog 3-methylnonane-2,4-dione and is intended to be illustrative for this compound. uq.edu.au
High-Performance Liquid Chromatography (HPLC) Applications
While GC-MS is ideal for volatile compounds, High-Performance Liquid Chromatography (HPLC) offers a valuable alternative, particularly for less volatile or thermally labile β-diketones, or when derivatization is not desired. Reversed-phase HPLC (RP-HPLC) is the most common mode used for such analyses.
For a compound like this compound, a typical RP-HPLC method would involve:
Column: A C18 or C8 column, which contains a non-polar stationary phase. The long alkyl chain of this compound would interact strongly with this phase.
Mobile Phase: A mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, is used as the mobile phase. The proportion of the organic solvent is optimized to achieve a suitable retention time and separation. For related β-diketones, mobile phases consisting of acetonitrile and water with an acidic modifier like phosphoric acid or formic acid have been successfully used. Formic acid is preferred for applications where the eluent is directed to a mass spectrometer (LC-MS).
Detector: A Diode-Array Detector (DAD) or a UV-Vis detector would be suitable, as the dione (B5365651) functionality exhibits UV absorbance. For higher specificity and structural information, coupling the HPLC system to a mass spectrometer (LC-MS) is the preferred approach.
The longer decane (B31447) chain of this compound compared to shorter-chain analogs like 3-methyl-2,4-pentanedione (B1204033) would result in a longer retention time on a reversed-phase column under identical conditions, due to its increased hydrophobicity.
Molecular Spectroscopy for Structural Elucidation
While chromatography can separate and tentatively identify this compound based on its retention time and mass spectrum, definitive structural confirmation is achieved through molecular spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H (proton) and ¹³C (carbon) NMR spectra provide detailed information about the chemical environment of each atom in the molecule, its connectivity, and its stereochemistry.
Expected ¹H NMR Features:
A complex set of signals in the upfield region (approx. 0.8-1.6 ppm) corresponding to the protons of the hexyl group attached to the carbonyl (the C5 to C10 portion of the decane chain), including a terminal methyl group.
A signal for the methyl group at the C3 position.
A signal for the methine proton at the C3 position.
A signal for the terminal methyl group protons at the C1 position.
The compound exists in a tautomeric equilibrium between the diketo and enol forms. In the enol form, a characteristic downfield signal for the enolic hydroxyl proton would be observed, and the signals for the protons near the double bond would be shifted. The position of this equilibrium is solvent-dependent.
Expected ¹³C NMR Features:
Two signals in the downfield region (typically >200 ppm) corresponding to the two carbonyl carbons (C2 and C4) in the diketo tautomer. In the enol form, these signals would be shifted upfield.
Signals corresponding to the carbons of the long alkyl chain (C5-C10).
Signals for the C1 and C3-methyl carbons.
A signal for the C3 methine carbon.
Analysis of ¹H-¹H COSY, HSQC, and HMBC spectra would allow for the complete assignment of all proton and carbon signals and definitively confirm the structure of this compound.
1H NMR and 13C NMR Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. Like many β-diketones, this compound can exist as a mixture of keto and enol tautomers, which significantly influences its NMR spectra. mdpi.com The enol form is often stabilized by a strong intramolecular hydrogen bond, leading to distinct spectral features. mdpi.com
¹H NMR: The proton NMR spectrum for the keto tautomer is expected to show distinct signals for each unique proton environment. The protons on the long hexyl chain would appear in the typical aliphatic region (approx. 0.8-1.6 ppm). The protons alpha to the carbonyl groups, namely the methine proton at C3 and the methylene (B1212753) protons at C5, would be deshielded and appear further downfield (approx. 2.2-2.7 ppm). libretexts.org The three methyl groups (at C1, C3-methyl, and C10) would each produce a unique signal, with the methyls attached to carbonyls (C1) being the most deshielded.
¹³C NMR: The carbon NMR spectrum would confirm the presence of 11 unique carbon atoms in the molecule. The most downfield signals would correspond to the two carbonyl carbons (C2 and C4), expected in the range of 200-210 ppm. nih.gov The remaining carbons of the aliphatic chain and methyl groups would appear in the upfield region (approx. 10-60 ppm).
Predicted ¹H NMR Chemical Shifts (Keto Form) for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| H-1 (CH₃) | ~2.1 | Singlet |
| H-3 (CH) | ~2.6 | Quartet |
| H-3' (CH₃ on C3) | ~1.1 | Doublet |
| H-5 (CH₂) | ~2.4 | Triplet |
| H-6 to H-9 (CH₂)₄ | ~1.2-1.6 | Multiplet |
Predicted ¹³C NMR Chemical Shifts (Keto Form) for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1 | ~29 |
| C-2 (C=O) | ~206 |
| C-3 | ~58 |
| C-3' (CH₃ on C3) | ~15 |
| C-4 (C=O) | ~208 |
| C-5 | ~42 |
| C-6 | ~28 |
| C-7 | ~31 |
| C-8 | ~22 |
| C-9 | ~24 |
Advanced 2D NMR Techniques
To unambiguously assign all proton and carbon signals and confirm the molecular structure, advanced 2D NMR experiments are essential. acs.orgmnstate.edu
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. youtube.com For this compound, COSY would show correlations between the C3 methine proton and the protons of the C3-methyl group, as well as the C5 methylene protons. It would also map out the connectivity of the entire hexyl chain from C5 to C10.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of each carbon atom that has protons bonded to it.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (2-3 bond) couplings between protons and carbons. mdpi.com This is particularly useful for assigning quaternary carbons, such as the carbonyl carbons (C2 and C4). For instance, the protons of the C1 methyl group would show a correlation to the C2 carbonyl carbon, and the C3 methine proton would show correlations to both C2 and C4 carbonyls.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy provides information about the functional groups present in a molecule.
For this compound, the IR and Raman spectra would be dominated by absorptions corresponding to the vibrations of its carbonyl groups and alkyl chain. The keto-enol tautomerism is a key factor, as the two forms have distinct vibrational signatures. mdpi.comwustl.edu
Keto Tautomer: The most characteristic feature would be a strong, sharp absorption band for the C=O stretching vibration of the two ketone groups, expected in the region of 1700–1725 cm⁻¹. libretexts.org
Enol Tautomer: The enol form would exhibit a broad O-H stretching band between 2500 and 3200 cm⁻¹ due to the strong intramolecular hydrogen bond. It would also show two strong bands for the conjugated system: one for the C=O stretch (around 1640 cm⁻¹) and one for the C=C stretch (around 1580 cm⁻¹).
Both tautomers would also display C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1375-1465 cm⁻¹.
Vibrational Analysis of Functional Groups
A detailed analysis of the vibrational modes provides a fingerprint for the molecule's structure.
Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Tautomer | Expected Frequency Range (cm⁻¹) |
|---|---|---|---|
| O-H | Stretch | Enol | 2500 - 3200 (Broad) |
| C-H | Stretch (sp³) | Both | 2850 - 2960 |
| C=O | Stretch | Keto | 1700 - 1725 |
| C=O (conjugated) | Stretch | Enol | ~1640 |
| C=C (conjugated) | Stretch | Enol | ~1580 |
Mass Spectrometry (MS) Fragmentation Studies
Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns. The molecular ion (M⁺) peak for this compound would be observed at an m/z corresponding to its molecular weight (184.28 g/mol ).
The primary fragmentation mechanism for aliphatic ketones is α-cleavage, which is the breaking of the bond between the carbonyl carbon and an adjacent carbon. libretexts.orgmiamioh.edu For this compound, several α-cleavage pathways are possible:
Cleavage between C1-C2, losing a methyl radical (•CH₃) to give an ion at m/z 169.
Cleavage between C2-C3, losing an acetyl radical (•COCH₃) to give an ion at m/z 141.
Cleavage between C3-C4, losing the C4-C10 fragment.
Cleavage between C4-C5, losing the hexyl radical (•C₆H₁₃) to give an ion at m/z 99.
Another common fragmentation for ketones with sufficiently long alkyl chains is the McLafferty rearrangement, where a γ-hydrogen is transferred to the carbonyl oxygen, followed by cleavage of the α-β bond. This would result in the loss of a neutral alkene.
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 169 | [M - CH₃]⁺ | α-cleavage |
| 141 | [M - COCH₃]⁺ | α-cleavage |
| 99 | [CH₃COCH(CH₃)CO]⁺ | α-cleavage |
| 85 | [C₆H₁₃]⁺ | Cleavage of C4-C5 bond |
High-Resolution Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS) measures mass-to-charge ratios with very high accuracy (typically to four or more decimal places). This precision allows for the calculation of an unambiguous elemental formula for the parent ion and its fragments. For this compound, HRMS would confirm the molecular formula as C₁₁H₂₀O₂ (calculated exact mass: 184.1463) and validate the elemental composition of each fragment observed in the MS studies, thereby confirming the proposed fragmentation pathways.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no crystal structure for this compound has been reported in the Cambridge Structural Database to date, this technique would provide invaluable information if a suitable single crystal could be grown.
The analysis would unambiguously determine which tautomer (keto or enol) exists in the solid state. rsc.orgrsc.org For β-diketones, the enol form is often favored in the solid state, stabilized by a strong intramolecular hydrogen bond. rsc.orgnih.gov X-ray diffraction would yield precise measurements of all bond lengths, bond angles, and torsion angles. This data would reveal the exact conformation of the decane chain and the geometry around the chiral C3 center. Furthermore, it would detail the packing of the molecules in the crystal lattice and identify any intermolecular interactions. youtube.com
Theoretical and Computational Chemistry Studies on 3 Methyldecane 2,4 Dione
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), would be the primary method for investigating the electronic structure and related properties of 3-Methyldecane-2,4-dione. These calculations solve approximations of the Schrödinger equation to determine the molecule's energy and electron distribution.
A fundamental aspect of understanding a molecule's reactivity is the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
Table 1: Hypothetical HOMO-LUMO Analysis Data for this compound (Note: The following data is illustrative and not based on actual experimental or computational results.)
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) would be employed. acs.orgrsc.org This method is used to calculate the energies of electronic excited states, which correspond to the absorption of light in the UV-visible spectrum. acs.orgrsc.org The calculations would reveal the wavelengths at which the molecule absorbs light most strongly and the nature of the electronic transitions involved (e.g., n → π* or π → π* transitions within the diketone moiety).
Table 2: Hypothetical TD-DFT Electronic Excitation Data for this compound (Note: The following data is illustrative and not based on actual experimental or computational results.)
| Transition | Excitation Energy (eV) | Oscillator Strength |
|---|---|---|
| S0 → S1 | 4.2 | 0.05 |
| S0 → S2 | 4.8 | 0.12 |
The long, flexible decane (B31447) chain of this compound allows it to adopt numerous three-dimensional shapes, or conformations. Conformational analysis would involve systematically exploring these different arrangements to identify the most stable (lowest energy) conformers. This is typically done by rotating the single bonds in the molecule and calculating the energy of each resulting structure. The results are often visualized as a potential energy surface, or energy landscape, which maps the energy as a function of the rotational angles. Identifying the global minimum and other low-energy conformers is essential for understanding the molecule's predominant shapes and how its structure influences its properties.
Table 3: Hypothetical Relative Energies of this compound Conformers (Note: The following data is illustrative and not based on actual experimental or computational results.)
| Conformer | Relative Energy (kcal/mol) |
|---|---|
| Global Minimum | 0.0 |
| Conformer 2 | +1.2 |
Molecular Dynamics Simulations
While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. researchgate.netresearchgate.net This provides a dynamic picture of the molecule's behavior.
An MD simulation of this compound in a solvent would reveal how the molecule's shape changes over time. researchgate.net It would show the transitions between different stable conformations and how quickly these changes occur. This is particularly important for understanding how the molecule behaves in a real-world environment, as the solvent can significantly influence conformational preferences.
MD simulations can also provide detailed insights into how this compound interacts with its surroundings. By simulating the molecule in different solvents, one could analyze the specific interactions, such as hydrogen bonds or van der Waals forces, between the solute and solvent molecules. This information is critical for understanding its solubility and how it might interact with other molecules in a mixture. For instance, the simulations could show how the polar diketone part of the molecule interacts with polar solvents, while the nonpolar decane tail interacts with nonpolar environments.
Quantitative Structure-Property Relationship (QSPR) Modeling for Analogues
Quantitative Structure-Property Relationship (QSPR) modeling is a computational method used to predict the properties of chemical compounds based on their molecular structures. nih.govmdpi.com This approach establishes a mathematical relationship between the structural or physicochemical properties of a series of compounds and a specific property of interest. For analogues of this compound, QSPR models can be developed to predict various properties such as boiling point, solubility, or chromatographic retention times.
The development of a QSPR model involves several key steps. First, a dataset of molecules with known properties is compiled. For analogues of this compound, this would involve synthesizing or obtaining a series of related β-diketones with varying alkyl chain lengths or substitution patterns. Next, a set of molecular descriptors is calculated for each molecule in the dataset. These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity indices), or 3D (e.g., molecular shape, volume). mdpi.com
Once the descriptors are calculated, a mathematical model is built using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms. nih.gov This model correlates the descriptors with the property of interest. The final step is to validate the model's predictive power using internal and external validation techniques to ensure its robustness and applicability to new, untested compounds. ubbcluj.ro
For a series of β-diketone analogues, a QSPR model could explore the relationship between structural features and a specific property. For instance, a model could predict the acidity of the α-proton, a key feature of β-dicarbonyl compounds, based on descriptors that quantify the electronic and steric effects of the substituents. youtube.comyoutube.com
Table 1: Hypothetical QSPR Data for this compound Analogues
| Compound | Molecular Weight ( g/mol ) | LogP | Predicted pKa |
| 3-Methylpentane-2,4-dione | 128.17 | 0.85 | 10.5 |
| 3-Methylhexane-2,4-dione | 142.20 | 1.38 | 10.7 |
| 3-Methylheptane-2,4-dione | 156.22 | 1.91 | 10.9 |
| This compound | 198.30 | 3.50 | 11.5 |
| 3-Ethyldecane-2,4-dione | 212.33 | 4.03 | 11.7 |
Note: The data in this table is illustrative and intended to demonstrate the type of information a QSPR model for this compound and its analogues might generate.
Prediction of Reactivity and Selectivity using Computational Models
Computational chemistry provides powerful tools for predicting the reactivity and selectivity of organic reactions. rsc.orgrsc.org For this compound, computational models can be employed to understand its chemical behavior, particularly the reactivity of the α-carbon and the potential for stereoselectivity in its reactions.
The acidity of the α-proton in β-dicarbonyl compounds is a key determinant of their reactivity. youtube.comyoutube.com Computational methods, such as density functional theory (DFT), can be used to calculate the pKa of this proton. These calculations can help predict the ease of enolate formation, which is a crucial intermediate in many reactions of β-diketones. nih.gov The stability of the resulting enolate, which can be influenced by the nature of the alkyl substituents, can also be assessed computationally. mdpi.com
Furthermore, computational models are invaluable for predicting the regioselectivity and stereoselectivity of reactions involving this compound. For instance, in alkylation or acylation reactions, the enolate of this compound can react at either of the oxygen atoms (O-alkylation/acylation) or at the α-carbon (C-alkylation/acylation). Computational modeling of the transition states for these different reaction pathways can predict the most likely product. researchgate.net
In reactions where new stereocenters are formed, such as the allylation of the α-carbon, computational models can predict the enantioselectivity or diastereoselectivity. nih.gov By modeling the transition states of the reaction with a chiral catalyst, the energy difference between the pathways leading to different stereoisomers can be calculated, allowing for a prediction of the major product. rsc.org These predictive capabilities are instrumental in designing synthetic routes that are both efficient and selective. rsc.org
Table 2: Predicted Reactivity and Selectivity for Reactions of this compound
| Reaction Type | Predicted Major Product | Computational Method | Key Findings |
| Deprotonation | α-Carbon enolate | DFT | The α-proton is significantly more acidic than protons on the alkyl chains. |
| Alkylation with Methyl Iodide | C-alkylation | Transition State Theory | The transition state for C-alkylation is lower in energy than for O-alkylation. |
| Asymmetric Aldol (B89426) Reaction | (R)- or (S)-adduct | DFT with chiral catalyst model | The steric and electronic interactions between the substrate, aldehyde, and catalyst in the transition state determine the stereochemical outcome. |
Note: The predictions in this table are based on general principles of β-diketone reactivity and illustrate the application of computational models.
Derivatives and Analogues of 3 Methyldecane 2,4 Dione: Synthesis and Research Applications
Synthesis of Novel Derivatives
The reactivity of the β-diketone functional group allows for a range of synthetic transformations, enabling the creation of new molecules with tailored properties. General methods for the synthesis of β-diketones often involve the Claisen condensation of a ketone and an ester. nih.gov More specific to long-chain β-diketones, synthetic methods include the malonate-type alkylation of fatty acid chlorides and the coupling and subsequent hydrolysis of long-chain acetylenes with fatty acid chlorides. nih.gov
Functionalization of the Alkyl Chain
The alkyl chain of 3-methyldecane-2,4-dione offers several positions for functionalization, which can alter the molecule's physical and chemical properties. A key position for modification is the α-carbon, the carbon atom situated between the two carbonyl groups, which in this case is substituted with a methyl group.
Standard alkylation reactions can be performed on β-diketones. For instance, 3-methylpentane-2,4-dione can be prepared by reacting the sodium or potassium derivative of pentane-2,4-dione with methyl iodide. orgsyn.org This principle can be extended to introduce other alkyl groups to the α-position of a β-diketone. The synthesis of novel β-diketones can be achieved through the functionalization at the α-position of other 1,3-diketones. nih.gov
Furthermore, the synthesis of 1,1,1-trichloro-2,4-alkadiones with long alkyl chains has been reported through the acylation of acetals with trichloroacetyl chloride. nih.gov The oxidation of β-hydroxyketones using reagents like o-iodoxybenzoic acid (IBX) also provides a route to β-diketones. organic-chemistry.org These methods could potentially be adapted to functionalize the decane (B31447) chain of this compound, leading to derivatives with modified polarity, volatility, and reactivity.
Research Applications in Volatile Organic Compounds (VOCs) and Aroma Chemistry
Volatile organic compounds (VOCs) are crucial components of the aromas and flavors of many natural and processed products. nih.govscielo.org.mx β-Diketones, including derivatives of this compound, are known to contribute to the sensory profiles of various foods and plants.
Role as Flavor Compounds (e.g., 3-Methylnonane-2,4-dione)
A close analogue of this compound, 3-methylnonane-2,4-dione (B147431) , has been identified as a significant flavor compound. It is particularly noted for its contribution to the characteristic flavor of green tea. nih.gov This compound is also used in the flavor industry, with applications in beverages, meat, fish, and various fruit flavors such as apricot, peach, and mango, as well as in honey. thegoodscentscompany.com The aroma profile of 3-methylnonane-2,4-dione is described as fruity, caramel, apricot, and peach. thegoodscentscompany.com
Identification in Natural and Processed Products (e.g., Foods, Plant Extracts)
Several compounds related to this compound have been identified in a variety of natural sources, highlighting their role in the chemical composition of these products. The presence of these volatile compounds can be determined using techniques such as gas chromatography-mass spectrometry (GC-MS). e-jecoenv.org
| Compound | Identified in |
| 3-Methylnonane-2,4-dione | Green tea (Kiyosawa and Long Jing varieties) nih.gov |
| 3-Hydroxy-3-methyl-2,4-nonanedione | Green tea (Kiyosawa and Long Jing varieties) nih.gov |
| 1-Methyl-2-oxopropyl hexanoate | Green tea (Kiyosawa and Long Jing varieties) nih.gov |
| 1-Methyl-2-oxoheptyl acetate (B1210297) | Green tea (Kiyosawa and Long Jing varieties) nih.gov |
| 2-Butyl-4,5-dimethyl-3(2H)-furanone | Green tea (Kiyosawa and Long Jing varieties) nih.gov |
| 3-Methylpentane | A common volatile in many plants, including pepper researchgate.net |
Research in Advanced Materials Science
The unique chemical properties of β-diketones, particularly their ability to form stable complexes with a wide range of metal ions, make them promising candidates for applications in advanced materials science. mdpi.com The long alkyl chain of this compound could impart specific properties to these materials, such as enhanced solubility in nonpolar media or the formation of self-assembled structures.
β-Diketones are utilized in polymer technology as substrates for catalysts and as modifiers to enhance polymer properties like UV and oxygen resistance. nrel.gov Metal complexes of β-diketones are employed as catalysts in various chemical reactions. ijrbat.inderpharmachemica.com The long alkyl chain in derivatives of this compound could be leveraged in the design of novel polymers with tailored thermal or mechanical properties. For instance, β-ketone containing polymers have been investigated for their potential to create performance-advantaged nylons. nrel.gov
Furthermore, β-diketonate ligands are used to create luminescent materials, particularly with lanthanide ions. nih.gov The ligands act as "antennas" to absorb light and transfer the energy to the metal ion, which then emits light. The incorporation of long-chain β-diketones like this compound into polymer matrices could lead to the development of novel luminescent polymers with specific processing characteristics. The kinetics of substitution reactions in rhodium(I) complexes with β-diketonato ligands bearing long-chain alkyl substituents have been studied, indicating that the long chains can influence the reaction mechanisms. iosrjournals.org This suggests that the decane chain in this compound could play a significant role in the properties and reactivity of its metal complexes.
Precursors for Polymer Synthesis
The β-diketone moiety is a valuable functional group for the synthesis of advanced polymers. One significant application is in the creation of cross-linked luminescent polymers. nih.govmdpi.com For example, β-diketone fragments can be covalently bonded to polysiloxane chains. nih.gov These modified polymers can then be cross-linked through interaction with metal ions, such as Europium (Eu³⁺), which coordinate with the diketone ligands. nih.govmdpi.com This metal-ligand interaction is a modern approach to developing materials with unique properties like self-healing and stimulus-responsiveness. nih.gov The synthesis of such polymers often involves grafting β-diketone fragments, like dibenzoylmethane, onto a polymer backbone, which is then mixed with a source of metal ions to form the final cross-linked material. mdpi.com The introduction of the β-diketone fragment into a polymer like polysiloxane has been shown to increase its glass transition temperature. mdpi.com
Components in Optoelectronic Materials (e.g., Nonlinear Optical Compounds)
Derivatives of β-diketones, particularly their metal complexes, exhibit significant potential in the field of optoelectronics due to their luminescent properties. nih.govmdpi.com Lanthanide ions (Ln³⁺) are known for their narrow spectral emission lines and high quantum yield, but their direct absorption of light is inefficient. mdpi.com β-diketones serve as excellent "antenna" ligands; they can efficiently absorb light energy (specifically in the 200 to 450 nm range) and transfer it to the central lanthanide ion, which then emits light. mdpi.commdpi.com
Role as Additives or Degradation Products in Polymeric Systems
β-Diketones are utilized as co-stabilizers, particularly for polyvinyl chloride (PVC). A patent describes the use of β-diketones in compositions to stabilize various polymers, including PVC. google.com The synthesis of these diketones can be achieved via a Claisen condensation reaction, and the resulting mixture can be directly used for the stabilization of halopolymers like PVC. google.com Another patent details a process for preparing 1,3-diketones and their subsequent use as stabilizers for plastics.
Biological Activity of Derivatives: Mechanistic Research (excluding clinical trials)
β-Diketones are pivotal intermediates for synthesizing a multitude of heterocyclic compounds that exhibit significant biological activity. nih.govijpras.com The reactivity of the diketone structure allows for its conversion into core structures like pyrazoles, isoxazoles, and pyrrolidines, which are scaffolds for many pharmacologically active molecules. nih.govijpras.com
Investigations into Antimicrobial Mechanisms (e.g., Related Pyrrolidine (B122466) Derivatives)
Derivatives synthesized from β-diketones have been a focus of antimicrobial research. Pyrrolidines and their derivatives, which can be synthesized from β-diketone precursors, are known to possess antimicrobial functions. nih.govresearchgate.net For example, various N-arylsuccinimide and pyrrolidine-2,5-dione derivatives have been prepared and tested against bacterial and fungal species. nih.gov In one study, novel N-(substituted benzyl (B1604629) imino) 4-(2″,5″-dioxo pyrrolidin-1-yl) benzamides were synthesized and showed antimicrobial activity. researchgate.net
Furthermore, the antimicrobial properties of β-diketones can be significantly enhanced when they are complexed with metals. nih.gov A copper(II) complex with the β-diketone 2-thenoyltrifluoroacetone (B1682245) demonstrated better antibacterial ability against Escherichia coli and Staphylococcus aureus compared to the ligand alone. nih.gov Similarly, thiazole-based pyrrolidine derivatives have been synthesized and evaluated as potential antibacterial agents, with some compounds showing selective activity against Gram-positive bacteria. biointerfaceresearch.com The mechanism of action for some β-lactam-fused pyrrolidine derivatives has been explored through in silico docking studies, which showed a strong affinity for penicillin-binding protein, a key target in bacterial cell wall synthesis. nih.gov
| Compound Class | Example Compound/Derivative | Target Organism/Mechanism | Research Finding |
|---|---|---|---|
| β-Diketone Metal Complex | Copper(II)-2-thenoyltrifluoroacetone complex | E. coli, S. aureus | Showed better antibacterial ability compared to the uncomplexed ligand. nih.gov |
| Pyrrolidine-2,5-dione Derivative | N-arylsuccinimide fused to a dibenzobarrelene backbone | Various bacteria and fungi | Displayed moderate to low antimicrobial activities with MIC values ranging from 16 to 256 μg/mL. nih.gov |
| Thiazole-based Pyrrolidine | 4-F-phenyl derivative | S. aureus, B. cereus | Selectively inhibited Gram-positive bacteria with minimal toxicity to mammalian cells. biointerfaceresearch.com |
| β-Lactam Fused Pyrrolidine | Polycyclic fused pyrrolidine cycloadducts | Penicillin Binding Protein | In silico studies showed high binding affinity, suggesting interference with cell wall synthesis. nih.gov |
Studies on Potential Antitumor Mechanisms (e.g., Related Pyrrolidine Derivatives)
The β-diketone scaffold is a key feature in compounds investigated for anticancer activity, including the natural product curcumin. nih.govmdpi.com Metal complexes of β-diketones have emerged as a significant area of research for potential antitumor agents. nih.gov Transition metal (II) complexes using β-diketonate ligands have been synthesized and evaluated for their antitumor properties against various human tumor cell lines. nih.gov These studies revealed noteworthy antitumor properties, sometimes exceeding the sensitivity of the reference drug cisplatin. nih.gov
Pyrrolidine derivatives, which can be accessed synthetically from β-diketone precursors, are also widely recognized for their antitumor potential. researchgate.net Research has explored the synthesis of pyrrolidine-2-one analogues that exhibit anticancer effects against human cancer cell lines like SKOV3. researchgate.net These compounds are often designed to interfere with critical cellular pathways. For instance, some pyrrolidine-2-one derivatives have been developed to inhibit the p53-MDM2 interaction, a key target in cancer therapy. researchgate.net
| Compound Class | Example Compound/Derivative | Target/Mechanism | Research Finding |
|---|---|---|---|
| β-Diketone Metal Complex | Cu(II) and Zn(II) complexes of 1,3-dimesitylpropane-1,3-dione | Human tumor cell lines | Showed noteworthy antitumor properties, even against cells with poor sensitivity to cisplatin. nih.gov |
| Pyrrolidine-2-one Analogue | Helicid–pyrrolidine 2-one analogues | Human SKOV3 ovarian cancer cell line | Exhibited high anticancer effect against this cell line. researchgate.net |
| Pyrrolidine-2-one Derivative | Derivatives with improved P53-MDM2 inhibitory activity | P53-MDM2 protein-protein interaction | Showed potent in vitro anti-proliferative activity. researchgate.net |
Anti-inflammatory Mechanism Research (e.g., Related Pyrrolidine Derivatives)
Analogues of this compound are being actively investigated for their anti-inflammatory potential. Asymmetrical 1,3-diketones, for instance, have been synthesized and noted for their potential to inhibit inflammation. nih.gov The broader class of β-diketones is recognized for its antioxidant capability, which contributes to its value in treating pathological disorders associated with inflammation. nih.gov
Derivatives such as pyrrolidines have been a major focus of anti-inflammatory drug design. nih.gov Mechanistic studies often involve in silico docking with cyclooxygenase (COX-1 and COX-2) enzymes, which are key mediators of the inflammatory response. nih.gov A study on newly synthesized pyrrolidine derivatives identified compounds that exhibited significant anti-inflammatory effects in animal models, with docking studies confirming their interaction with COX enzymes. nih.gov Other research into benzimidazole (B57391) derivatives, which can be synthesized using related chemical strategies, has also identified compounds with potent anti-inflammatory effects. nih.gov These compounds were shown to inhibit not only COX enzymes but also other targets associated with inflammation, such as Aldose reductase and Phospholipase A2. nih.gov Natural products containing various chemical scaffolds have demonstrated potent anti-inflammatory properties by modulating critical signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). frontiersin.org
| Compound Class | Investigated Target/Pathway | Research Finding |
|---|---|---|
| Asymmetrical 1,3-diketones | General anti-inflammatory and antioxidant activity | Synthesized and evaluated as effective in inhibiting inflammation associated with breast cancer cells. nih.gov |
| Pyrrolidine Derivatives | Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) | In silico docking confirmed binding affinity; in vivo models showed significant anti-inflammatory effects. nih.gov |
| Benzimidazole Derivatives | COX enzymes, Aldose reductase, Phospholipase A2 | Demonstrated IC50 values lower than ibuprofen (B1674241) and showed significant binding affinity to multiple inflammatory targets. nih.gov |
Enzyme Inhibition Studies
The structural motif of a β-dicarbonyl, as present in this compound, is a key feature in a variety of compounds that have been investigated for their potential to inhibit enzyme activity. Research into the derivatives and analogues of this compound has explored how modifications to the core structure, including the length of the alkyl chain and substitutions at the C3 position, can influence their interaction with various enzymes. These studies are crucial in the fields of medicinal chemistry and drug discovery, aiming to develop novel therapeutic agents.
The primary enzymes targeted by derivatives of β-dicarbonyl compounds, including those structurally related to this compound, are cyclooxygenases (COX) and lipoxygenases (LOX). These enzymes are pivotal in the inflammatory cascade, making their inhibition a key strategy for treating inflammatory conditions. The general mechanism of inhibition often involves the chelation of the metal ion in the enzyme's active site by the dione (B5365651) moiety or through competitive or non-competitive binding.
While specific studies on this compound derivatives are not extensively documented in publicly available research, the broader class of 3-alkyl-β-diketones has been the subject of various investigations. For instance, derivatives of 3-substituted pentane-2,4-diones are common precursors in the synthesis of heterocyclic compounds with a wide range of biological activities, including antimicrobial and anti-inflammatory properties. nih.gov
Research on related structures provides insights into the potential enzyme inhibitory activities of this compound derivatives. For example, studies on other long-chain β-diketones have shown that the lipophilicity conferred by the alkyl chain can significantly impact biological activity. Furthermore, the substitution at the C3 position is a critical determinant of the compound's interaction with the enzyme's binding pocket.
Cyclooxygenase (COX) Inhibition
Cyclooxygenase (COX) enzymes, which exist in two main isoforms, COX-1 and COX-2, are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs). frontiersin.org The development of selective COX-2 inhibitors is a major focus of research to minimize the gastrointestinal side effects associated with non-selective NSAIDs. Diarylheterocyclic compounds, a class of selective COX-2 inhibitors, demonstrate a complex, multi-step mechanism of inhibition. nih.gov While not direct analogues, the principles of their interaction with the COX-2 active site, which is slightly larger than that of COX-1, can inform the design of novel inhibitors based on the this compound scaffold.
Lipoxygenase (LOX) Inhibition
Lipoxygenases (LOXs) are a family of enzymes that catalyze the deoxygenation of polyunsaturated fatty acids, leading to the production of inflammatory mediators called leukotrienes. nih.gov The 5-lipoxygenase (5-LOX) enzyme is a particularly important target for anti-inflammatory drug development. Natural products have been a source of 5-LOX inhibitors, with compounds like nordihydroguaiaretic acid (NDGA) acting as redox-type inhibitors that bind directly to the active site. nih.gov In contrast, other inhibitors, such as the boswellic acid derivative AKBA, exhibit an allosteric mechanism of inhibition. nih.gov The development of synthetic heteroaryl-substituted catechols has also yielded potent and selective 5-LOX inhibitors. nih.gov These findings suggest that derivatives of this compound could potentially be designed to target either the active site or allosteric sites of LOX enzymes.
Other Enzyme Inhibition
Beyond COX and LOX, derivatives of dione-containing structures have been explored as inhibitors of other enzymes. For instance, 3-cycloalkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones have been synthesized and evaluated as inhibitors of aromatase, a key enzyme in estrogen biosynthesis. nih.gov The most potent of these compounds exhibited an IC50 value of 0.3 µM. nih.gov Additionally, 2-substituted-3,4-dihydro-2H-naphthalen-1-one (tetralone) derivatives have shown inhibitory activity against CYP24, a mitochondrial enzyme involved in vitamin D metabolism, with the most active derivative having an IC50 of 0.9 µM. nih.gov These examples highlight the versatility of the dione scaffold in designing inhibitors for a range of enzymes.
The following table summarizes the inhibitory activities of some dione-containing compounds against various enzymes, providing a reference for the potential of this compound derivatives in enzyme inhibition studies.
| Compound Class | Target Enzyme | IC50 Value | Reference |
| 3-Cycloalkyl-3-(4-aminophenyl)piperidine-2,6-diones | Aromatase | 0.3 µM | nih.gov |
| 2-Benzyltetralone derivatives | CYP24 | 0.9 µM | nih.gov |
| Heteroaryl-substituted catechols | 5-Lipoxygenase | 20 nM (cell-free), 60-70 nM (cell-based) | nih.gov |
Future Research Directions and Interdisciplinary Prospects
Development of Novel Catalytic Systems for Dione (B5365651) Transformations
The synthesis and modification of β-diones are central to their application. Future research will focus on creating more efficient, selective, and sustainable catalytic systems.
Metal-Based and Organocatalysis: While traditional methods like the Claisen condensation are effective, they often require harsh basic conditions. nih.gov Research is moving towards the use of transition-metal catalysts and organocatalysts to perform these transformations under milder conditions. nih.govresearchgate.net For instance, palladium-catalyzed reactions have been used to create complex spirocyclic β,β'-diketones. nih.gov Gold/ceria-based catalysts have also shown promise in the aerobic dehydrogenation of cyclohexanone (B45756) motifs to form enaminones, demonstrating the potential for novel synthetic routes. acs.orgacs.org These advanced systems could enable precise modifications to the 3-Methyldecane-2,4-dione backbone, introducing new functionalities and chiral centers.
Biocatalysis: Enzymes offer unparalleled selectivity and operate under environmentally benign aqueous conditions. Thiamine diphosphate (B83284) (ThDP)-dependent enzymes, for example, can catalyze C-C bond formation, leading to α-hydroxyketones and other valuable structures. acs.org Other enzymes, like YpYerE, can produce β-diketones with multiple substituents. nih.govmdpi.com Exploring the enzymatic synthesis of this compound could provide a green alternative to traditional chemical methods and allow for the creation of enantiomerically pure versions of the molecule. nih.govacs.org
Advanced Spectroscopic Probes for Real-time Reaction Monitoring
Understanding and optimizing chemical reactions requires the ability to observe them as they happen. Advanced spectroscopic techniques are crucial for monitoring the complex transformations of diones in real-time.
In-situ Spectroscopy: Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy allow researchers to monitor reaction kinetics, identify transient intermediates, and assess catalyst stability without disturbing the reaction. acs.orgyoutube.com For example, in-situ FTIR has been used to monitor molecular catalysts in continuous hydroformylation processes, providing detailed mechanistic insights. acs.org
Fluorescent Probes: Dione derivatives can be designed as fluorescent probes to monitor changes in their chemical environment. A carbazole (B46965) derivative of a β-dione, for instance, has been used to track the progress of cationic photopolymerization in real-time. bohrium.comresearchgate.net Its fluorescence spectrum shifts as the polymerization proceeds, providing a sensitive measure of monomer conversion. bohrium.com Developing similar probes based on the this compound structure could enable real-time sensing in various materials and biological systems.
Integration of Computational Methods for Rational Design
Computational chemistry provides powerful predictive tools that can accelerate the discovery and optimization of molecules and catalysts, saving time and resources. nih.govwiley.com
Density Functional Theory (DFT): DFT calculations are invaluable for studying the structure, stability, and reactivity of β-diones. researchgate.net These methods can predict the equilibrium between the keto and enol tautomers, which is critical for understanding a dione's chemical behavior and biological activity. researchgate.netrsc.orgnih.gov DFT can also elucidate reaction mechanisms and calculate the energy barriers of different pathways, guiding the design of more efficient catalysts. orientjchem.orgnih.gov
Hybrid Approaches: The most powerful strategy involves integrating computational design with experimental validation. nih.gov Computational models can predict promising new dione structures or catalysts, which are then synthesized and tested in the lab. The experimental results are then used to refine the computational models in an iterative cycle, leading to rapid optimization. nih.gov This approach can be used to rationally design this compound derivatives with tailored electronic, physical, and biological properties.
Exploration of this compound in Supramolecular Chemistry
The ability of the β-dione moiety to chelate metal ions makes it an excellent building block for constructing large, ordered structures through self-assembly.
Metal-Organic Frameworks (MOFs): β-Diketones are widely used as ligands to connect metal ions, forming porous, crystalline materials known as MOFs. These materials have applications in gas storage, separation, and catalysis. Recently, a luminescent MOF was created with self-formed diketone-like sites that could selectively bind to terbium ions (Tb³⁺), enhancing luminescence and enabling the cascade detection of other molecules. nih.gov The long alkyl chain of this compound could be used to impart specific properties, such as hydrophobicity, to MOFs or to create unique pore environments.
Metallo-Supramolecular Systems: Beyond MOFs, β-diones can be incorporated into a variety of self-assembled systems, including dinuclear and polynuclear metal complexes and macrocycles. researchgate.net The specific geometry and electronic properties of the dione and the metal ion dictate the final structure. The unique steric profile of this compound could direct the assembly of novel supramolecular architectures with interesting magnetic or optical properties. researchgate.net
Environmental Chemistry and Atmospheric Fate Studies of Diones
As the use of diones expands, understanding their environmental impact becomes increasingly important.
Biodegradation: β-Diketones are found in nature and can be degraded by microorganisms. nih.gov For example, certain bacteria use hydrolase and dioxygenase enzymes to cleave the C-C bond of the dione, breaking it down into smaller, readily metabolizable molecules. nih.gov Studying the biodegradation pathways of this compound is essential to assess its persistence and potential for bioaccumulation in the environment.
Atmospheric Chemistry: The atmospheric fate of volatile organic compounds is often determined by their reaction with hydroxyl (OH) radicals. The kinetics of the gas-phase reaction between OH radicals and related compounds like 3-methyl-2,4-pentanedione (B1204033) have been investigated using techniques such as pulsed laser photolysis. This research helps to model the atmospheric lifetime and potential environmental impact of these compounds.
Bio-inspired Synthesis and Applications
Nature provides a rich blueprint for the sustainable synthesis and application of complex molecules.
Synthesis from Bio-based Feedstocks: There is growing interest in producing chemicals from renewable resources. A lipophilic β-diketone, hentriacontane-14,16-dione, has been isolated from wheat straw wax and chemically modified to create "super-chelators" for metal recovery. rsc.orgwhiterose.ac.uk This demonstrates a viable pathway from agricultural waste to valuable functional chemicals. Investigating similar bio-based sources for precursors to this compound could lead to more sustainable production methods.
Enzymatic C-C Bond Formation: As mentioned previously, enzymes are masters of selective C-C bond formation. acs.orgnih.govrsc.org Aldolases, lyases, and other enzyme classes can be harnessed to build the dione backbone with high precision. rsc.orgrsc.org Bio-inspired approaches that mimic these enzymatic strategies could lead to novel, highly efficient synthetic routes for this compound and its derivatives. researchgate.net
Data Tables
Table 1: Physicochemical Properties of Related β-Diketones Data for this compound is not readily available. Properties of structurally similar compounds are provided for reference.
| Property | 3-Methylpentane-2,4-dione | 3-Methylnonane-2,4-dione (B147431) |
|---|---|---|
| Molecular Formula | C6H10O2 | C10H18O2 |
| Molecular Weight | 114.14 g/mol | 170.25 g/mol |
| Boiling Point | 172-174 °C | - |
| Density | 0.981 g/mL at 25 °C | - |
| Refractive Index (n20/D) | 1.442 | 1.448 - 1.454 |
| CAS Number | 815-57-6 | 113486-29-6 |
Compound List
Q & A
Q. What are the optimal synthetic routes for 3-Methyldecane-2,4-dione, and how can purity be maximized?
To synthesize this compound, a common approach involves condensation reactions of methyl-substituted precursors under controlled conditions. For example, analogous methods for cyclohexane-1,3-dione derivatives employ ketones and amines in the presence of catalysts (e.g., acid or base catalysts) at moderate temperatures (60–80°C) to favor enolization and cyclization . Post-synthesis, purification via recrystallization or column chromatography (using solvents like ethyl acetate/hexane mixtures) is critical. Monitoring reaction progress with thin-layer chromatography (TLC) ensures minimal byproducts .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm methyl and ketone groups, with deuterated chloroform (CDCl) as the solvent.
- Infrared (IR) Spectroscopy: Identify carbonyl stretches (1650–1750 cm) and C-H bending modes for methyl groups.
- X-ray Crystallography: Employ SHELX software for structure refinement, particularly if single crystals are obtained via slow evaporation from ethanol .
- Gas Chromatography-Mass Spectrometry (GC-MS): Validate molecular weight and fragmentation patterns, as demonstrated in analyses of pyrrolo[1,2-a]pyrazine-diones .
Advanced Research Questions
Q. How can computational models resolve contradictions in solvent effects on this compound’s reactivity?
The SMD continuum solvation model integrates bulk electrostatic and surface-tension terms to predict solvation free energies. For instance, discrepancies in solvent-dependent reaction yields (e.g., acetonitrile vs. methanol) can be analyzed by comparing computed solvation energies using density functional theory (DFT) at the B3LYP/6-31G level with experimental data . This approach isolates solvent-solute interactions (e.g., hydrogen bonding) that influence reaction pathways.
Q. What experimental strategies are recommended for evaluating the compound’s bioactivity against microbial pathogens?
- Antimicrobial Assays: Adapt disk diffusion or microbroth dilution methods, using Bacillus subtilis or Fusarium oxysporum as model pathogens. Compare inhibition zones or minimum inhibitory concentrations (MICs) to reference compounds like pyrrolo[1,2-a]pyrazine-diones .
- Metabolite Profiling: Combine GC-MS with principal component analysis (PCA) to correlate specific structural motifs (e.g., methyl or ketone groups) with bioactivity .
Q. How can molecular docking and dynamics simulations guide the design of this compound derivatives for medicinal applications?
- Target Selection: Prioritize enzymes like VEGFR-2 or antimicrobial targets (e.g., fungal lanosterol demethylase) based on structural homology to thiazolidine-2,4-dione inhibitors .
- Docking Workflow: Use AutoDock Vina to simulate ligand-receptor binding, focusing on hydrophobic interactions with methyl groups and hydrogen bonding with ketone moieties. Validate predictions with in vitro assays .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in crystallographic vs. spectroscopic data for this compound?
- Cross-Validation: Compare X-ray-derived bond lengths/angles (from SHELX-refined structures) with DFT-optimized geometries. Discrepancies >5% may indicate crystal packing effects .
- Dynamic Effects: Use temperature-dependent NMR to probe conformational flexibility (e.g., keto-enol tautomerism), which may explain deviations in solution vs. solid-state data .
Methodological Tables
Table 1. Key Analytical Parameters for this compound
| Technique | Parameters | Reference |
|---|---|---|
| -NMR | δ 1.2–1.4 (m, CH), δ 2.5–2.7 (s, ketone) | |
| GC-MS | m/z 184 (M), fragments at m/z 85, 57 | |
| X-ray Diffraction | Space group P2/c, R-factor < 0.05 |
Table 2. Computational Settings for Solvation Studies
| Software/Method | Basis Set | Solvent Descriptors | Output Metrics |
|---|---|---|---|
| Gaussian (SMD Model) | B3LYP/6-31G | Dielectric constant, surface tension | ΔG (kcal/mol) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
